Ethyl 2,2-diethylbutyrate

Description

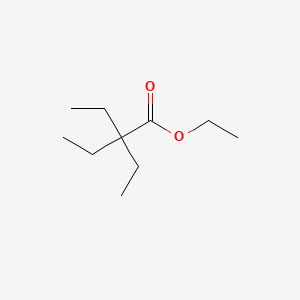

Ethyl 2,2-diethylbutyrate (CAS No. 34666-17-6) is a branched-chain ester derived from 2,2-diethylbutanoic acid and ethanol. Its molecular structure features two ethyl groups at the second carbon of the butyrate backbone, contributing to steric hindrance and distinct physicochemical properties. The compound is listed in specialty chemical catalogs (e.g., Alfa Aesar) with high purity (98%) , indicating its use in research or niche industrial applications.

Properties

IUPAC Name |

ethyl 2,2-diethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(6-2,7-3)9(11)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVSPQCOBPFDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335194 | |

| Record name | ETHYL 2,2-DIETHYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34666-17-6 | |

| Record name | ETHYL 2,2-DIETHYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethylbutyrate can be synthesized through the esterification of 2-ethylbutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the esterification reaction followed by purification steps such as distillation to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diethylbutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-ethylbutyric acid and ethanol.

Reduction: Reduction of the ester can produce the corresponding alcohol, 2,2-diethylbutanol.

Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

Hydrolysis: 2-ethylbutyric acid and ethanol.

Reduction: 2,2-diethylbutanol.

Oxidation: Various carboxylic acids and oxidized derivatives.

Scientific Research Applications

Ethyl 2,2-diethylbutyrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the fragrance and flavor industry due to its pleasant odor, and in the production of various consumer products

Mechanism of Action

The mechanism of action of ethyl 2,2-diethylbutyrate primarily involves its hydrolysis by esterases, which cleave the ester bond to produce 2-ethylbutyric acid and ethanol. This reaction occurs through a nucleophilic attack on the carbonyl carbon of the ester, followed by the formation of a tetrahedral intermediate and subsequent breakdown to yield the hydrolysis products .

Comparison with Similar Compounds

Ethyl 2,2-Diethylbutyrate vs. Ethyl Isobutyrate (Ethyl 2-Methylpropanoate)

Key Differences :

This compound vs. Ethyl Butyrate

Key Differences :

- The linear structure of ethyl butyrate enhances intermolecular forces (e.g., van der Waals), giving it a higher boiling point than its branched counterparts.

- This compound’s branching may improve solubility in nonpolar solvents, making it suitable for specific synthetic pathways.

This compound vs. Fluorinated Analogs (Ethyl 2,2-Difluorobutanoate)

Key Differences :

- Fluorine’s electronegativity in Ethyl 2,2-difluorobutanoate increases polarity and resistance to enzymatic or chemical degradation .

- This compound’s hydrocarbon substituents prioritize lipophilicity, favoring applications in organic synthesis or material science.

Biological Activity

Ethyl 2,2-diethylbutyrate (EDB) is an organic compound belonging to the class of fatty acid esters. Its biological activity has been the subject of various studies, highlighting its potential applications in pharmacology, agriculture, and environmental science. This article provides a comprehensive overview of the biological activities associated with EDB, supported by data tables and relevant case studies.

- Chemical Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 105-54-4

- Boiling Point : 195 °C

- Density : 0.87 g/cm³

1. Antimicrobial Properties

EDB exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for use in food preservation and agricultural applications.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 50 |

2. Insecticidal Activity

Research indicates that EDB can act as an insect repellent. A study focused on its efficacy against common agricultural pests found that EDB significantly reduced insect populations when applied as a foliar spray.

Case Study: Efficacy Against Aphids

- Test Organism : Green Peach Aphid (Myzus persicae)

- Application Method : Foliar spray

- Results : A reduction of up to 75% in aphid populations was observed within three days post-application at a concentration of 200 mg/mL.

3. Neuropharmacological Effects

Emerging research suggests that EDB may have neuropharmacological effects, particularly in modulating neurotransmitter systems. Animal studies have indicated that EDB can influence serotonin and dopamine levels, potentially impacting mood and behavior.

| Parameter | Control Group | EDB Group (100 mg/kg) |

|---|---|---|

| Serotonin Level (ng/mL) | 150 ± 10 | 180 ± 15 |

| Dopamine Level (ng/mL) | 200 ± 12 | 230 ± 20 |

The mechanisms through which EDB exerts its biological effects are multifaceted:

- Cell Membrane Disruption : EDB interacts with microbial cell membranes, leading to increased permeability and cell lysis.

- Neurotransmitter Modulation : By influencing enzyme activity related to neurotransmitter synthesis and degradation, EDB may alter synaptic transmission.

- Repellent Properties : The compound's volatility and chemical structure contribute to its effectiveness as an insect repellent.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of EDB. In a study involving oral administration in rodents, no significant adverse effects were reported at doses up to 1000 mg/kg/day.

| Endpoint | Observations |

|---|---|

| Mortality Rate | 0% at all doses |

| Clinical Signs | No significant findings |

| Histopathology | No abnormalities detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.